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Compound of Interest

1-(3-Chlorophenyl)piperazine-2,3-
Compound Name:

dione
CAS No.: 401794-91-0
Cat. No.: B14240263

Get Quote
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Technical Guide: 1-(3-Chlorophenyl)piperazine-
2,3-dione
Part 1: Compound Identity & Physical Properties[1]

1-(3-Chlorophenyl)piperazine-2,3-dione is a cyclic diamide (diketopiperazine) derivative.
Structurally, it consists of a piperazine ring oxidized at the 2 and 3 positions, with a meta-
chlorophenyl substituent at the N1 position. It serves as a critical intermediate in the synthesis
of N-arylpiperazines (such as mCPP) and as a rigid scaffold for designing bioactive ligands
targeting serotonergic (5-HT) and adrenergic receptors.

Nomenclature & Identification
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Identifier Detail

IUPAC Name 1-(3-Chlorophenyl)piperazine-2,3-dione

1-(m-Chlorophenyl)-2,3-diketopiperazine; N-(3-
Common Synonyms o )
Chlorophenyl)ethylenediamine oxamide

CAS Registry Number 401794-91-0
Molecular Formula C10H9CIN202
Molecular Weight 224.64 g/mol
SMILES Clclccec(N2CCNC(=0)C2=0)cl

Physical & Chemical Properties

Note: As a specialized intermediate, some values are derived from structural analogues (1-
phenylpiperazine-2,3-dione) and predictive models where experimental data is proprietary.

Property Value | Description Condition / Note
) ) ] Standard Temperature &
Physical State Solid (Crystalline powder)
Pressure
_ _ Recrystallized from
Color White to Off-White
Ethanol/DMF
) ) ) High MP due to intermolecular
Melting Point 195 — 205 °C (Predicted) ) )
H-bonding (amide)
Hydrophobic aryl group + rigid
Solubility (Water) Low (< 0.1 mg/mL) YErop yiaroup =g
planar structure
- ] Soluble in DMSO, DMF, hot Poor solubility in non-polar
Solubility (Organic)
Ethanol solvents (Hexane)
Lower than mCPP due to polar
LogP ~0.8-1.2

dione motif

) Weakly acidic; deprotonation
pKa ~13.5 (Amide N-H) )
requires strong base
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Part 2: Synthesis Protocol & Methodology

The synthesis of 1-(3-chlorophenyl)piperazine-2,3-dione is most efficiently achieved via the
condensation of N-(3-chlorophenyl)ethylenediamine with diethyl oxalate. This method avoids
the use of aggressive chlorinating agents and proceeds under mild conditions.

Precursor Synthesis: N-(3-
Chlorophenyl)ethylenediamine

Before forming the dione ring, the diamine backbone must be constructed.
o Reagents: 3-Chloroaniline, 2-Chloroethylamine hydrochloride, Sodium Carbonate, Water.
e Mechanism: Nucleophilic aromatic substitution (SNAr) or alkylation of the aniline.

Protocol:

Dissolve 3-Chloroaniline (1.0 eq) and 2-Chloroethylamine HCI (1.2 eq) in water.

Add Sodium Carbonate (2.5 eq) to neutralize the acid and act as a base.

Reflux the mixture at 100°C for 12—18 hours.

Work-up: Cool to room temperature. Extract the free base with Dichloromethane (DCM). Dry
over Na=2S0Oa4 and concentrate.

Purification: Distillation under reduced pressure or use crude if purity >90%.
Cyclization to 1-(3-Chlorophenyl)piperazine-2,3-dione
This step involves a double nucleophilic acyl substitution.

e Reagents: N-(3-Chlorophenyl)ethylenediamine (from Step 2.1), Diethyl Oxalate, Absolute
Ethanol.

o Catalyst: None (thermal) or catalytic Sodium Ethoxide (if reaction is sluggish).

Step-by-Step Protocol:
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e Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

e Mixing: Dissolve N-(3-Chlorophenyl)ethylenediamine (0.1 mol) in 200 mL of absolute
ethanol.

o Addition: Add Diethyl Oxalate (0.11 mol, 1.1 eq) dropwise over 30 minutes at room
temperature. Note: An exotherm may be observed.

o Reflux: Heat the mixture to reflux (78°C) for 6—8 hours. The product often precipitates as the
reaction proceeds due to low solubility in ethanol.

¢ Isolation: Cool the reaction mixture to 0-5°C in an ice bath. Stir for 1 hour to maximize
precipitation.

« Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 50 mL)
to remove unreacted oxalate and mono-amide byproducts.

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
Self-Validating Checkpoint:

e TLC Monitoring: Use 5% Methanol in DCM. The starting diamine (polar, stains with
Ninhydrin) should disappear. The product (less polar than diamine, UV active) will appear.

e IR Spectrum: Look for two distinct carbonyl stretches: ~1680 cm~* (amide 1) and ~1750 cm™1
(alpha-keto amide).

Part 3: Reaction Mechanism & Pathway
Visualization

The following diagram illustrates the synthesis pathway from the aniline precursor to the final
dione, including the potential downstream reduction to the piperazine drug scaffold.
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Caption: Synthesis of 1-(3-Chlorophenyl)piperazine-2,3-dione via condensation and its
reduction utility.

Part 4: Applications in Drug Development
Pharmacophore Scaffold

The 2,3-diketopiperazine ring is a bioisostere for other cyclic systems (e.g., morpholinones,
lactams). The 1-aryl substituent fixes the conformation, making it a valuable scaffold for:

o Factor Xa Inhibitors: Analogous to the morpholinone core in Rivaroxaban, the dione ring
provides hydrogen bond acceptors (carbonyls) and a donor (N4-H) for active site binding.

o Tachykinin NK1 Antagonists: Piperazine-2,3-diones have been explored as core structures
for NK1 antagonists used in anti-emetic therapy.

Precursor to mCPP

While mCPP (1-(3-chlorophenyl)piperazine) is often made directly, the dione route offers a
higher purity profile.

o Advantage: Direct alkylation of piperazine with 3-chloroaniline often yields bis-aryl impurities.

o Dione Route: The dione intermediate is crystalline and easily purified. Subsequent reduction
(e.g., with Lithium Aluminum Hydride or Borane-THF) yields mCPP with very high
regioselectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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